molecular formula C8H7ClO B042941 Phenylacetyl chloride CAS No. 103-80-0

Phenylacetyl chloride

Cat. No. B042941
CAS RN: 103-80-0
M. Wt: 154.59 g/mol
InChI Key: VMZCDNSFRSVYKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Phenylacetyl chloride can be synthesized through several methods, including the efficient and reproducible synthesis using the loop method. This process involves reacting carbon dioxide with methylmagnesium bromide, leading to phenylacetate and benzylacetate derivatives in high yield and specific activity (Arai et al., 2009).

Molecular Structure Analysis

The molecular structure and conformation of phenylacetyl chloride have been extensively studied. Gas-phase electron diffraction (GED) combined with theoretical calculations has revealed that phenylacetyl chloride exists as a mixture of syn and gauche conformers. The phenyl ring is significantly out of the plane of the acetyl group, with a conformational composition observed as 75% gauche and 25% syn (Aarset & Hagen, 2008).

Chemical Reactions and Properties

Phenylacetyl chloride undergoes various chemical reactions, highlighting its versatility in synthetic applications. It is involved in carbonylation reactions to produce phenylacetic acid, showcasing its role in facilitating complex synthesis pathways (Okano et al., 1994).

Physical Properties Analysis

The physical properties of phenylacetyl chloride, including its solvolysis in different solvents, have been investigated to understand its reactivity and stability in various chemical environments. Studies have focused on the methanolysis reactions in methanol-acetonitrile mixtures, providing insights into its associative mechanism and solvent effects on its rate of reaction (Ikchoon et al., 1989).

Chemical Properties Analysis

The chemical properties of phenylacetyl chloride, such as its reactivity towards nucleophiles, have been extensively studied. It reacts with nucleophiles, leading to the substitution of the chlorine atom and the formation of various derivatives, demonstrating its utility in organic synthesis (Shawali & Osman, 1971).

Scientific Research Applications

  • Separation of Titanium and Zirconium from Niobium : Phenylacetylhydroxamic acid, derived from phenylacetyl chloride, effectively separates titanium and zirconium from niobium in oxalate medium, showcasing its utility in analytical chemistry (Majumdar & Pal, 1963).

  • Mydriatic Agent in Ophthalmology : Phenylacetyl ester, a derivative, shows potential as a mydriatic agent without systemic side effects, forming phenylephrine in the iris-ciliary body (Goskonda, Ghandehari, & Reddy, 2001).

  • Synthetic Chemistry : It is used in nickel-catalyzed formal aminocarbonylation of secondary benzyl chlorides with isocyanides, offering wide functional group tolerance under mild conditions, making it a versatile tool in synthetic chemistry (Wang et al., 2020).

  • Phenylacetic Acid Synthesis : Phenylacetic acid can be synthesized by carbonylation with benzyl chloride, achieving high yield and purity, important in organic chemistry and pharmaceuticals (Cui Wei, 1999).

  • Ophthalmic Drug Permeability : The SIRC cell line model for predicting the permeability of ophthalmic drugs across corneal membranes has been studied using phenylacetyl chloride-related compounds (Goskonda, Hill, Khan, & Reddy, 2000).

  • Solvolysis Studies : The solvolysis of phenylacetyl chlorides in methanol-acetonitrile mixtures has been studied, providing insights into the entropy-controlled reactions relevant in physical chemistry (Ikchoon, Chul, & Whang, 1989).

  • Electrocarboxylation : Phenylacetic acid can be synthesized through electrocarboxylation in pressurized CO2, offering high conversion rates and selectivity with minimal by-products, useful in green chemistry (Chanfreau, Cognet, Camy, & Condoret, 2008).

  • Polymer Synthesis : Poly(p-phenylacetyl) can be synthesized with high yield at controlled temperatures, relevant in the field of polymer chemistry (Xiao-liang, 2004).

  • Ethanolysis Reaction Dynamics : Phenylacetyl chlorides show differing reaction dynamics in ethanolysis based on their substitution pattern, informing organic chemistry reaction mechanisms (Heidbuchel, 2010).

  • C-Acylation of Diphenols : Clay catalysts facilitate the C-acylation of diphenols with phenylacetyl chloride, significant in catalysis and organic synthesis (Békássy, Farkas, Ágai, & Figuéras, 2000).

  • Chiral Separation in Pharmacology : It's used in the chiral separation of β-blockers and other compounds, crucial in pharmaceutical analysis (Kim et al., 2001; Shin & Donike, 1996).

  • Conformational Studies : Its minimal conformers have been studied, influencing its chemical activities, important in theoretical chemistry (Tao, Han, Li, Han, & Liu, 2015).

  • IR Spectroscopy : The conversion of phenylacetyl chloride to phenylacetyl cation has been monitored using IR spectroscopy, valuable in physical chemistry (Jarret, Sin, Ramsey, & Saunders, 1989).

  • Tandem Acylation-Smiles Rearrangement : Phenylacetyl chloride is involved in arylations using sulfonamides, significant in synthetic organic chemistry (Barlow, Rabet, Durie, Evans, & Greaney, 2019).

  • Palladium-Catalyzed Carbonylation : It plays a role in palladium-catalyzed carbonylation processes to form esters and amides, important in organometallic chemistry (Lin & Yamamoto, 1998).

Safety And Hazards

Phenylacetyl chloride may form combustible dust concentrations in air and causes severe skin burns and eye damage5. It may cause respiratory irritation5. Contact with this chemical should be avoided, and personal protective equipment should be worn when handling it6.


properties

IUPAC Name

2-phenylacetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO/c9-8(10)6-7-4-2-1-3-5-7/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMZCDNSFRSVYKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO
Record name PHENYLACETYL CHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4209
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6059281
Record name Benzeneacetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6059281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Phenylacetyl chloride appears as a colorless volatile liquid with a strong odor. Denser than water. Contact may severely irritate skin, eyes and mucous membranes. May be toxic by ingestion. May also be combustible., Colorless liquid with a strong odor; [CAMEO] Clear light yellow liquid; [Sigma-Aldrich MSDS]
Record name PHENYLACETYL CHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4209
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Phenylacetyl chloride
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/16559
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Phenylacetyl chloride

CAS RN

103-80-0
Record name PHENYLACETYL CHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4209
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Phenylacetyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103-80-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylacetyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103800
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneacetyl chloride
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzeneacetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6059281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenylacetyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.860
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PHENYLACETYL CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T30899DRND
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Phenylacetyl chloride is prepared according to the method described in Example 8 using phenylacetic acid (2.13 g, 15.6 mmol) to give a pale yellow oil which is dissolved in chloroform (10 mL). This solution is refluxed for 12 hours with a solution of (±)-trans-[2-(4-morpholinyl)]cyclohexanol (2.75 g, 14.9 mmol) in chloroform (10 mL) under nitrogen. The reaction mixture is partitioned between 1M sodium hydroxide solution (100 mL) and dichloromethane (80 mL). The organic layer is separated and the aqueous is washed with more dichloromethane (2×50 mL). The combined dichloromethane extracts are dried over sodium sulfate, and the solvent is removed to leave the crude free ester. This is purified by column chromatography and converted to the hydrochloride salt as described in Example 9. The product is recrystallised from hot methanol to yield the title compound.
Quantity
2.13 g
Type
reactant
Reaction Step One
[Compound]
Name
(±)-trans-[2-(4-morpholinyl)]cyclohexanol
Quantity
2.75 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Phenylacetic acid (PAA), 0.037 moles (5g) was heated under reflux with an excess of SOCl2 for 60 minutes at a temperature of 75-80° C. After the reaction was completed, the excess SOCl2 was eliminated by vacuum evaporation, using a water pump (40-50° C.). This process was repeated two to three times, each time adding benzene to aid in elimination of SOCl2 and yielding phenylacetyl chloride (PAC). Then, 0.018 mole of 2-hydrazino-2-imidazoline.HBr (3.5 g) was suspended in ether and shaken with 2N NaOH (2-5 equivalents) on an ice bath, until it was completely dissolved. The PAC was then added dropwise very slowly from a funnel with vigorous shaking. Excess NaOH was present to drive the reaction to completion. After the addition of PAC, the mixture was stirred at 0C for an additional 15-30 minutes. The ether layer was washed with water, then with saturated NaHCO3. It was then dried over Na2SO4, filtered and was brought to complete dryness. The solid residue from the ether layer was then crystallized from an ethanol-water mixture (70-80% ethanol). The yield, was approximately 55% without subjecting the residual amide to further separation from the aqueous layer.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 5g )
Quantity
0.037 mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

An amount described in Table 1 of thionyl chloride was added to an amount described in Table 1 of a derivative of phenylacetic acid and heated under reflux for one to four hours. Excess of thionyl chloride was distilled out under reduced pressure to obtain a derivative of phenylacetyl chloride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Phenylacetic acid (PAA), 0.037 moles (5 g) was heated under reflux with an excess of SOCl2 for 60 minutes at a temperature of 75–80° C. After the reaction was completed, the excess SOCl2 was eliminated by vacuum evaporation, using a water pump (40–50° C.). This process was repeated two to three times, each time adding benzene to aid in elimination of SOCl2 and yielding phenylacetyl chloride (PAC). Then, 0.018 mole of 2-hydrazino-2-imidazoline. HBr (3.5 g) was suspended in ether and shaken with 2N NaOH (2–5 equivalents) on an ice bath, until it was completely dissolved. The PAC was then added dropwise very slowly from a funnel with vigorous shaking. Excess NaOH was present to drive the reaction to completion. After the addition of PAC, the mixture was stirred at 0° C. for an additional 15–30 minutes. The ether layer was washed with water, then with saturated NaHCO3. It was then dried over Na2SO4, filtered and was brought to complete dryness. The solid residue from the ether layer was then crystallized from an ethanol-water mixture (70–80% ethanol). The yield, was approximately 55% without subjecting the residual amide to further separation from the aqueous layer.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenylacetyl chloride
Reactant of Route 2
Reactant of Route 2
Phenylacetyl chloride
Reactant of Route 3
Reactant of Route 3
Phenylacetyl chloride
Reactant of Route 4
Phenylacetyl chloride
Reactant of Route 5
Phenylacetyl chloride
Reactant of Route 6
Reactant of Route 6
Phenylacetyl chloride

Citations

For This Compound
6,020
Citations
TW Bentley, HC Harris, ZH Ryu, GT Lim… - The Journal of …, 2005 - ACS Publications
… We now report rate and product data for solvolyses of chloroacetyl chloride (3) and phenylacetyl chloride (4). The solvolyses data for 3 are shown to be very similar to that of 1, Z = NO 2 …
Number of citations: 40 pubs.acs.org
JT Valko, J Wolinsky - The Journal of Organic Chemistry, 1979 - ACS Publications
The aluminum chloride complex of phenylacetyl chloride … the aluminum chloride complex of phenylacetyl chloride with 1-… of the reaction of phenylacetyl chloride with cyclohexene. …
Number of citations: 9 pubs.acs.org
Y Tao, L Han, X Li, Y Han, Z Liu - Journal of Physical Organic …, 2015 - Wiley Online Library
… of the phenylacetyl chloride and … phenylacetyl chloride has been published in the literature up to now. Considering the industrial and biological importance of the phenylacetyl chloride, …
Number of citations: 3 onlinelibrary.wiley.com
MS Mubarak, GA Urove, DG Peters - Journal of Electroanalytical Chemistry, 1993 - Elsevier
… and hydrocinnamaldehyde in acetonitrile containing tetraalkylammonium perchlorates, we have established that the second voltammetric wave for phenylacetyl chloride is caused by …
Number of citations: 17 www.sciencedirect.com
VG Fernandez, B Rajamannan, S Periandy… - Gedrag Organ …, 2020 - researchgate.net
… The compound 4-Chloro phenylacetyl chloride was purchased from sigma Aldrich in … The entire computations of the 4-Chloro phenylacetyl chloride were performed using the …
Number of citations: 1 www.researchgate.net
JA Kampmeier, TZ Liu - Inorganic Chemistry, 1989 - ACS Publications
… In summary, this kinetic study of the decarbonylation of phenylacetyl chloride gives us a clear pictureof this decarbonylation system. We now have a better understanding of the various …
Number of citations: 6 pubs.acs.org
RM Jarret, N Sin, T Ramsey… - Journal of Physical …, 1989 - Wiley Online Library
… Phenylacetyl chloride is co-deposited (under vacuum at -173C with antimony pentafluoride … When benzyl chloride is used in place of phenylacetyl chloride, there is no noticeable …
Number of citations: 7 onlinelibrary.wiley.com
K Aarset, K Hagen - Journal of Molecular Structure, 2008 - Elsevier
The structure and conformation of phenylacetyl chloride, PhCH 2 (CO)Cl, has been determined by gas-phase electron diffraction (GED), using results from ab initio calculations (HF and …
Number of citations: 3 www.sciencedirect.com
JX Xu, C Wang, QH Zhang - Chinese Journal of Chemistry, 2004 - Wiley Online Library
… when 1.1 equivalent of phenylacetyl chloride was used and a byproduct 4 was obtained in very low yield. When phenylacetyl chloride was increased to 2.2 equivalents to improve the …
Number of citations: 24 onlinelibrary.wiley.com
I Lukáč, M Kačuráková, Ľ Malík - Collection of Czechoslovak …, 1987 - cccc.uochb.cas.cz
… b) Anhydrous tin tetrachloride (40 mn in dry benzene (40 ml) was added dropwise at lO-15C to a stirred mixture of phenylacetyl chloride (20 g; 0·13 mol) and l-acetoxy-2-phenoxyethane …
Number of citations: 3 cccc.uochb.cas.cz

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.